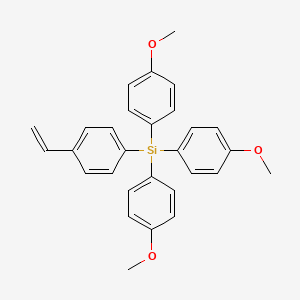
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C29H28O3Si. This compound is characterized by the presence of a silicon atom bonded to three 4-methoxyphenyl groups and one 4-ethenylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane typically involves the reaction of 4-ethenylphenylsilane with 4-methoxyphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds.
Biology: In the development of silicon-based biomaterials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in unsaturated substrates.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)silane: Similar structure but lacks the ethenyl group.
(4-Ethenylphenyl)trimethoxysilane: Similar structure but with three methoxy groups instead of three 4-methoxyphenyl groups.
Uniqueness
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is unique due to the presence of both ethenyl and methoxyphenyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic applications.
Properties
CAS No. |
111545-92-7 |
|---|---|
Molecular Formula |
C29H28O3Si |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(4-ethenylphenyl)-tris(4-methoxyphenyl)silane |
InChI |
InChI=1S/C29H28O3Si/c1-5-22-6-14-26(15-7-22)33(27-16-8-23(30-2)9-17-27,28-18-10-24(31-3)11-19-28)29-20-12-25(32-4)13-21-29/h5-21H,1H2,2-4H3 |
InChI Key |
YKKVPEZUKYWVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


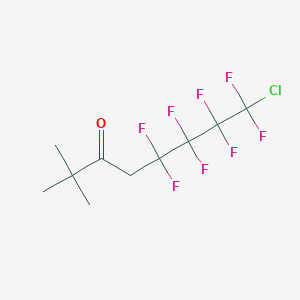
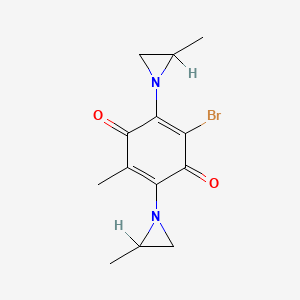
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
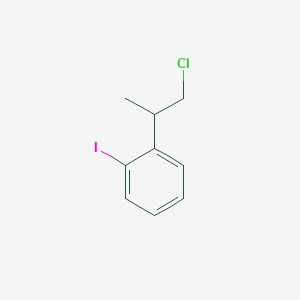
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
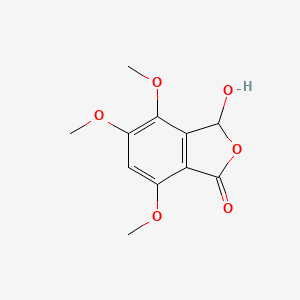
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
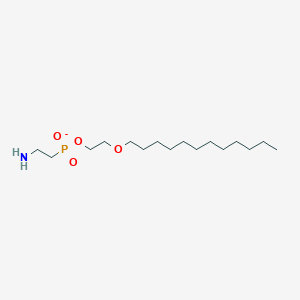


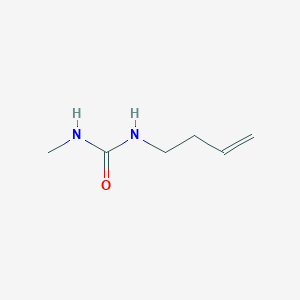
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
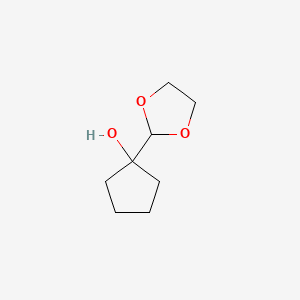
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
